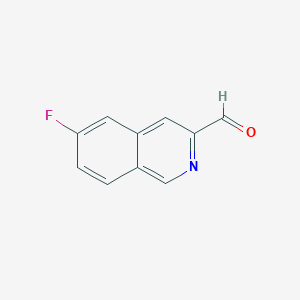
6-Fluoroisoquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroisoquinoline-3-carbaldehyde is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Méthodes De Préparation
The synthesis of 6-Fluoroisoquinoline-3-carbaldehyde can be achieved through several routes:
Direct Fluorination: One method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: A more complex method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
6-Fluoroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include 6-fluoroisoquinoline-3-carboxylic acid, 6-fluoroisoquinoline-3-methanol, and various substituted derivatives .
Applications De Recherche Scientifique
6-Fluoroisoquinoline-3-carbaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Mécanisme D'action
The mechanism of action of 6-Fluoroisoquinoline-3-carbaldehyde largely depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown potency as JAK2 inhibitors, which are involved in various signaling pathways .
Comparaison Avec Des Composés Similaires
6-Fluoroisoquinoline-3-carbaldehyde can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroquinoline-3-carbaldehyde: Similar in structure but with a quinoline backbone instead of isoquinoline.
6-Fluoroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Fluoroquinoline: Another fluorinated derivative with applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of a fluorine atom and an aldehyde group on the isoquinoline ring, providing a distinct set of chemical properties and reactivity patterns .
Propriétés
Formule moléculaire |
C10H6FNO |
|---|---|
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
6-fluoroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
Clé InChI |
BPCMEYAJWVCDKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



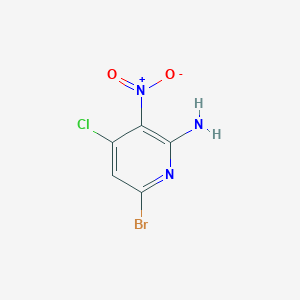
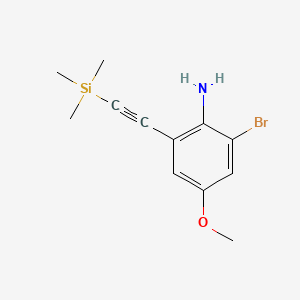
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
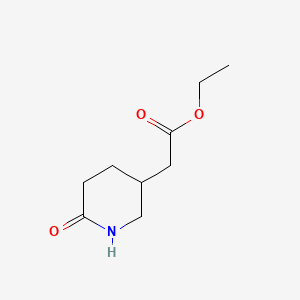


![tert-Butyl 2,7-dibromo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13659651.png)
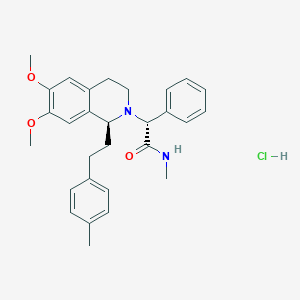
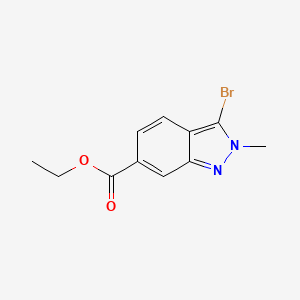
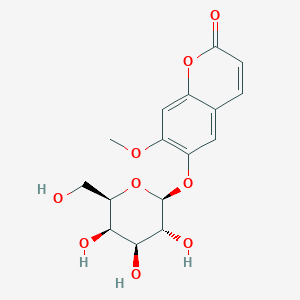
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
